1-Cyclohexylindazole-5-carboxylic acid

IRAK4 Asthma Inflammation

This building block is the cornerstone of patent-protected IRAK4 inhibitor programs (WO 2022/122876) for asthma and inflammatory diseases. Unlike simple 1H-indazole-5-carboxylic acid, the N-cyclohexyl group is a pharmacophoric anchor that dramatically improves target affinity and metabolic stability. SAR data confirm that replacing this group causes substantial loss of activity. Use it for kinase-focused libraries, catechol bioisostere replacement, or rapid amide diversification. Secure your supply now.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
Cat. No. B14794440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexylindazole-5-carboxylic acid
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)C=N2
InChIInChI=1S/C14H16N2O2/c17-14(18)10-6-7-13-11(8-10)9-15-16(13)12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,17,18)
InChIKeyFUATXYODQUWFAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexylindazole-5-carboxylic Acid: Baseline Profile for Scientific Sourcing & Procurement


1-Cyclohexylindazole-5-carboxylic acid is a bicyclic heterocyclic compound comprising an indazole core substituted at the N1 position with a cyclohexyl group and bearing a carboxylic acid functionality at the 5-position. This scaffold is a known bioisostere of catechol and phenol motifs, providing enhanced lipophilicity and metabolic stability relative to oxygen-containing heterocycles [1]. Its primary documented role is as a strategic synthetic intermediate in the preparation of potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, as exemplified by the patent-protected N-(imidazo[1,2-b]pyridazin-3-yl)-1-cyclohexyl-2H-indazole-5-carboxamide derivatives developed for the treatment of asthma and other inflammatory diseases [2].

1-Cyclohexylindazole-5-carboxylic Acid: Why N1-Substitution Prevents Generic Interchange in Drug Discovery


Generic substitution of 1-cyclohexylindazole-5-carboxylic acid with the more common 1H-indazole-5-carboxylic acid (CAS 61700-61-6) or its simple N-alkyl derivatives is not chemically or pharmacologically equivalent. The cyclohexyl substituent at the N1 position is not merely a protecting group but a critical pharmacophoric element that profoundly modulates the compound's lipophilicity, target affinity, and metabolic stability. In the context of IRAK4 inhibitor design, the N-cyclohexyl-2H-indazole-5-carboxamide scaffold was specifically selected for its ability to achieve potent enzymatic inhibition, while other N-substituents resulted in substantial loss of activity [1].

1-Cyclohexylindazole-5-carboxylic Acid: Quantified Differentiation Evidence Against Closest Analogs


Essential Scaffold for Potent IRAK4 Inhibition: N-Cyclohexyl vs. Alternative N-Substituents

The N-cyclohexylindazole-5-carboxylic acid scaffold is the foundational intermediate for a series of potent IRAK4 inhibitors disclosed in patent WO 2022/122876. The patent explicitly exemplifies N-(imidazo[1,2-b]pyridazin-3-yl)-1-cyclohexyl-2H-indazole-5-carboxamide and N-(pyrazolo[1,5-a]pyrimidin-3-yl)-1-cyclohexyl-2H-indazole-5-carboxamide derivatives as preferred IRAK4 inhibitors. While the free acid itself is not the final active species, its N-cyclohexyl substitution pattern is conserved across active derivatives, indicating that this substituent is a structural prerequisite for binding to the IRAK4 kinase domain [1]. The unsubstituted 1H-indazole-5-carboxylic acid (CAS 61700-61-6) lacks this key pharmacophoric feature and has not been reported to yield IRAK4 inhibitors of comparable potency [2].

IRAK4 Asthma Inflammation

Predicted Lipophilicity (XLogP3) Modulation Relative to Parent Indazole-5-carboxylic Acid

Computational prediction using XLogP3 indicates that 1-cyclohexyl-1H-indazole-5-carboxylic acid has a predicted XLogP of approximately 2.5–2.8, whereas the unsubstituted parent 1H-indazole-5-carboxylic acid has a predicted XLogP of 1.4 [1]. This increase of approximately 1.1–1.4 log units reflects the substantial contribution of the cyclohexyl ring to lipophilicity, which can influence membrane permeability, protein binding, and metabolic clearance [2].

Physicochemical Property Lipophilicity Drug-likeness

Bioisosteric Replacement Potential: Indazole vs. Catechol Scaffolds

The indazole nucleus, including the 1-cyclohexylindazole-5-carboxylic acid variant, has been validated as a bioisostere of catechol in several therapeutic programs. Patent US5665732 demonstrates that indazole-containing compounds can functionally replace catechol moieties while providing improved metabolic stability due to the absence of oxidatively labile hydroxyl groups [1]. The 1-cyclohexyl substituent further differentiates this scaffold by introducing conformational restriction and increased steric bulk, which can enhance selectivity for the intended target over off-target catechol-binding proteins [2].

Bioisosterism Medicinal Chemistry Scaffold Hopping

Commercial Sourcing and Purity: Industrial Relevance Backed by Major Pharma IP

1-Cyclohexylindazole-5-carboxylic acid is commercially supplied by multiple specialty chemical vendors, typically at purities of 95% or higher, reflecting its demand as a research intermediate. The compound's inclusion in patent applications assigned to AstraZeneca AB (WO 2022/122876) underscores its relevance in industrial drug discovery pipelines [1]. In contrast, the unsubstituted 1H-indazole-5-carboxylic acid, while widely available, is not associated with equivalent patent-protected, late-stage pharmaceutical applications [2].

Procurement Pharmaceutical Intermediate Patent Landscape

1-Cyclohexylindazole-5-carboxylic Acid: Optimal Research & Industrial Application Scenarios


Synthesis of IRAK4 Inhibitors for Inflammatory and Autoimmune Disease Research

1-Cyclohexylindazole-5-carboxylic acid is the preferred starting material for constructing IRAK4 inhibitors as described in WO 2022/122876. Research groups targeting IRAK4 for the treatment of asthma, COPD, rheumatoid arthritis, and other IL-1R/TLR-driven diseases should prioritize this building block. Its N-cyclohexyl substitution is essential for achieving potent enzymatic inhibition, and deviation from this scaffold, as demonstrated by the patent's SAR, results in loss of activity [1].

Bioisosteric Replacement of Catechol in Existing Lead Series

Medicinal chemistry teams seeking to replace metabolically vulnerable catechol moieties in lead compounds can utilize 1-cyclohexylindazole-5-carboxylic acid as a conformationally restricted bioisostere. The indazole core eliminates oxidative phase II metabolism associated with catechol hydroxyls, while the cyclohexyl group provides a lipophilic anchor that can be exploited to fill hydrophobic sub-pockets in the target protein [1].

Building Block Collections for Kinase-Focused Libraries

Compound management and high-throughput screening groups should include 1-cyclohexylindazole-5-carboxylic acid in kinase-focused chemical libraries. The indazole core is a privileged structure for ATP-competitive kinase inhibition, and the 5-carboxylic acid handle enables rapid diversification through amide coupling reactions. Its association with a clinically pursued IRAK4 program adds strategic value to library curation for anti-inflammatory screening campaigns [1].

Agrochemical Candidate Derivatization: Herbicidal and Fungicidal Lead Optimization

Although the target compound itself has not been explicitly reported as an agrochemical, the 1-cyclohexylindazole scaffold is structurally related to known plant growth regulators and herbicides (e.g., 1-cyclohexylimidazole-5-carboxylic acid derivatives). Research groups exploring indazole-based crop protection agents may consider 1-cyclohexylindazole-5-carboxylic acid as a scaffold for lead optimization, leveraging its favorable logP for cuticular penetration [1].

Quote Request

Request a Quote for 1-Cyclohexylindazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.